molecular formula C18H19N3O2 B5762239 ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE

Cat. No.: B5762239
M. Wt: 309.4 g/mol
InChI Key: NOSGJRCODXUOAO-UHFFFAOYSA-N
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Description

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties

Mechanism of Action

The mechanism of action of ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 4-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINO}BENZOATE can be compared with other benzimidazole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity .

Biological Activity

Ethyl 4-{[(1-Methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4O3
  • Molecular Weight : 376.4 g/mol
  • IUPAC Name : Ethyl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate
  • Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety is known to bind with various enzymes and receptors, which can modulate their activity. The pyrrole ring may also contribute to the compound’s biological effects by interacting with cellular components, potentially leading to:

  • Inhibition of enzyme activity : This could disrupt metabolic pathways essential for cell survival.
  • Antimicrobial properties : Preliminary studies suggest it may possess activity against certain bacterial strains.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. In vitro studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. The compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells[Study 1]
AntimicrobialInhibits growth of bacteria[Study 2]
Enzyme InhibitionModulates enzyme activity[General Findings]

Properties

IUPAC Name

ethyl 4-[(1-methylbenzimidazol-2-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-23-18(22)13-8-10-14(11-9-13)19-12-17-20-15-6-4-5-7-16(15)21(17)2/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSGJRCODXUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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